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Compound of Interest

Compound Name: Boc-D-Leucine monohydrate

Cat. No.: B152207

Introduction

N-tert-butoxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate) is a critical
chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.
Its purity and structural integrity are paramount for successful downstream applications. This
technical guide provides an in-depth overview of the spectroscopic data for Boc-D-Leucine
monohydrate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy. Detailed experimental protocols and data interpretation are presented to assist
researchers, scientists, and drug development professionals in the characterization of this
important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed
information about the molecular structure of a compound. The following sections present the *H
and 3C NMR spectral data for Boc-D-Leucine monohydrate. The data presented is for the
corresponding L-enantiomer, N-Boc-L-leucine hydrate; in a non-chiral solvent, the NMR spectra
of enantiomers are identical.

'H NMR Spectral Data

The proton NMR spectrum of Boc-D-Leucine monohydrate exhibits characteristic signals
corresponding to the various protons in the molecule. The chemical shifts (d) are reported in
parts per million (ppm) relative to a standard reference.
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Chemical Shift (5) in

Proton Assignment Multiplicity Integration
ppm
H-a (CH) ~4.0-4.2 Multiplet 1H
H-B (CH2) ~1.5-1.7 Multiplet 2H
H-y (CH) ~1.4-1.6 Multiplet 1H
Boc (C(CHs)3) ~1.45 Singlet 9H
Leucine CHs ~0.9 Doublet 6H
NH (Amide) ~5.0-5.2 Doublet 1H
COOH ~12.0-13.0 Broad Singlet 1H
H20 Variable Singlet 2H

Note: The chemical shifts of the NH, COOH, and water protons can vary depending on the
solvent, concentration, and temperature.

3C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments
within the Boc-D-Leucine monohydrate molecule.

Carbon Assignment Chemical Shift (d) in ppm
C=0 (Carboxyl) ~175-177

C=0 (Boc) ~155-157

C-a ~52-54

C (Boc quaternary) ~79-81

C-B ~40-42

C-y ~24-26

CHs (Leucine) ~21-23

CHs (Boc) ~28
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the
absorption of infrared radiation. The IR spectrum of Boc-D-Leucine monohydrate shows
characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups. An
Attenuated Total Reflectance (ATR) IR spectrum for Boc-D-Leu-OH hydrate is available on
SpectraBase.[1]

Wavenumber (cm—1) Vibrational Mode Functional Group
~3300-2500 (broad) O-H stretch Carboxylic acid

~3350 N-H stretch Amide

~2960, 2870 C-H stretch Alkyl

~1710 C=0 stretch Carboxylic acid & Carbamate
~1520 N-H bend Amide

~1390, 1365 C-H bend t-butyl

~1160 C-O stretch Carbamate

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of Boc-D-Leucine

monohydrate.

NMR Spectroscopy Protocol

Sample Preparation:

» Dissolve approximately 10-20 mg of Boc-D-Leucine monohydrate in 0.6-0.8 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs, or D20).

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

e Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher

e Solvent: DMSO-de

e Temperature: 298 K

» Pulse Sequence: Standard 1D proton
e Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

e Spectral Width: -2 to 14 ppm
Instrument Parameters (*3C NMR):

e Spectrometer: 100 MHz or higher

e Solvent: DMSO-de

e Temperature: 298 K

e Pulse Sequence: Proton-decoupled

¢ Number of Scans: 1024 or more to achieve adequate signal-to-noise
o Relaxation Delay: 2-5 seconds

e Spectral Width: 0 to 200 ppm
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Figure 1. Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Sample Preparation (ATR-FTIR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid Boc-D-Leucine monohydrate powder directly onto the
ATR crystal.

e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Instrument Parameters (ATR-FTIR):

Spectrometer: FTIR spectrometer with an ATR accessory

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16-32 for both background and sample

Background: A background spectrum of the clean, empty ATR crystal should be collected
before the sample spectrum.

Sample Preparation Data Acquisition Data Processing

—»’ Place Solid Sample on Crystal }—» Apply Pressure }—» Collect Background Spectrum }—» Collect Sample Spectrum }—»’ Perform ATR Correction }—» aseline Correction

Clean ATR Crystal
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Figure 2. Workflow for ATR-FTIR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive summary of the NMR and IR spectroscopic
data for Boc-D-Leucine monohydrate. The tabulated spectral data, coupled with the detailed
experimental protocols and workflows, offer a valuable resource for the unambiguous
identification and characterization of this compound. Adherence to these protocols will ensure
the acquisition of high-quality spectroscopic data, which is essential for quality control and
research and development in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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